6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione
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Overview
Description
6-Thiabicyclo[931]pentadeca-1(15),11,13-triene-4,8-dione is a complex organic compound characterized by its unique bicyclic structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves multiple steps, typically starting with the formation of the bicyclic core. Common synthetic routes include cyclization reactions that incorporate sulfur into the bicyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. Optimization of reaction conditions and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the bicyclic structure play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid
- Bicyclo[9.3.1]pentadeca-3,7-dien-12-ol
Uniqueness
6-Thiabicyclo[931]pentadeca-1(15),11,13-triene-4,8-dione is unique due to the presence of sulfur in its bicyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89767-86-2 |
---|---|
Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
6-thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione |
InChI |
InChI=1S/C14H16O2S/c15-13-6-4-11-2-1-3-12(8-11)5-7-14(16)10-17-9-13/h1-3,8H,4-7,9-10H2 |
InChI Key |
IBPCJXPXLFPYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC=C2)CCC(=O)CSCC1=O |
Origin of Product |
United States |
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